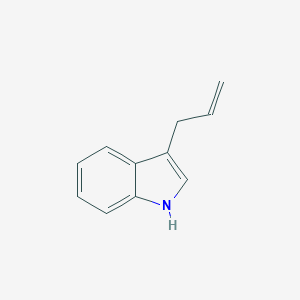

3-Allyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLKFQVYFDQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00484023 | |

| Record name | 3-Allyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16886-09-2 | |

| Record name | 3-Allyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00484023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-allyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-allyl-1H-indole, a valuable heterocyclic compound. Due to the prevalence of the indole scaffold in pharmaceuticals and natural products, the functionalization of the indole core, particularly at the C-3 position, is of significant interest in medicinal chemistry and drug development. This document details synthetic methodologies, experimental protocols, and characterization data to support research and development in this area.

Synthesis of 3-allyl-1H-indole

The introduction of an allyl group at the C-3 position of the indole nucleus can be achieved through several synthetic strategies. The most prominent methods include direct C-H functionalization, typically mediated by a transition metal catalyst, or the construction of the indole ring from a precursor already containing the allyl moiety via methods like the Fischer indole synthesis.

Palladium-Catalyzed Allylation of Indole

Palladium-catalyzed allylic alkylation is a powerful and widely used method for the C-3 functionalization of indoles. This reaction typically involves the reaction of indole with an allylic electrophile, such as allyl alcohol or an allyl carbonate, in the presence of a palladium catalyst. The regioselectivity of the allylation (N- vs. C-3) can often be controlled by the choice of ligands, additives, and reaction conditions.

A plausible reaction pathway for the palladium-catalyzed C-3 allylation of indole with an allyl alcohol is depicted below. The reaction is often promoted by a trialkylborane.

Caption: Proposed catalytic cycle for the Palladium-catalyzed C-3 allylation of indole.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. To synthesize 3-allyl-1H-indole via this route, a suitable ketone precursor containing an allyl group, such as 4-penten-2-one, would be reacted with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core.

Caption: Simplified workflow of the Fischer Indole Synthesis for 3-allyl-1H-indole.

Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Typical Conditions | Yield | Advantages | Disadvantages |

| Palladium-Catalyzed Allylation | Pd catalyst (e.g., Pd₂(dba)₃), Ligand, Trialkylborane | Anhydrous solvent (e.g., CH₂Cl₂), Inert atmosphere | Moderate to High | Direct C-H functionalization, mild conditions | Cost of catalyst, potential for N-allylation |

| Fischer Indole Synthesis | Acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) | Elevated temperatures | Variable | Readily available starting materials, well-established | Harsh conditions, potential for side reactions |

| Indium-Mediated Allylation | Indium metal | Aqueous media or organic solvent | Good | Use of less toxic metals, can proceed in water | Stoichiometric use of indium |

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis and characterization of 3-allyl-1H-indole is outlined below.

Caption: General workflow for the synthesis and characterization of 3-allyl-1H-indole.

Protocol for Palladium-Catalyzed C-3 Allylation of Indole

This protocol is a representative procedure and may require optimization.

Materials:

-

Indole

-

Allyl alcohol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Chiral ligand (e.g., (S,S)-A)

-

9-Borabicyclo[3.3.1]nonane derivative (e.g., 9-BBN-C₆H₁₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethanolamine

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

-

Add anhydrous dichloromethane (appropriate volume for a 0.1 M solution).

-

Add indole (1.0 equivalent).

-

Add the 9-BBN derivative (1.1 equivalents) and stir for 10 minutes at room temperature.

-

Add allyl alcohol (3.0 equivalents) and stir the reaction mixture at the desired temperature (e.g., 4 °C) for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding ethanolamine and stir for 5 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-allyl-1H-indole.

Characterization of 3-allyl-1H-indole

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-allyl-1H-indole. The following data represents expected values based on the analysis of similar indole derivatives.

Physical Properties

| Property | Value |

| Appearance | Colorless to pale yellow oil or solid |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (br s, 1H, NH), ~7.6 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.2-7.1 (m, 2H, Ar-H), ~7.0 (s, 1H, C2-H), ~6.1-5.9 (m, 1H, -CH=CH₂), ~5.2-5.0 (m, 2H, -CH=CH₂), ~3.5 (d, 2H, -CH₂-CH=CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~136.5 (C), ~136.0 (CH), ~127.0 (C), ~122.5 (CH), ~122.0 (CH), ~120.0 (CH), ~119.5 (CH), ~115.5 (CH₂), ~114.0 (C), ~111.0 (CH), ~30.0 (CH₂) |

| IR (neat, cm⁻¹) | ~3400 (N-H stretch), ~3050 (aromatic C-H stretch), ~2920, 2850 (aliphatic C-H stretch), ~1640 (C=C stretch), ~1450 (aromatic C=C stretch), ~990, 910 (=C-H bend) |

| Mass Spectrometry (EI) | m/z (%): 157 (M⁺), 116 (M⁺ - C₃H₅) |

Experimental Protocol for NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified 3-allyl-1H-indole.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

This guide provides a foundational understanding of the synthesis and characterization of 3-allyl-1H-indole. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.

References

Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 3-allyl-1H-indole. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic signature of the compound.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for 3-allyl-1H-indole.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in search results |

Note: Despite a comprehensive search, specific, experimentally-derived quantitative NMR, IR, and MS data for 3-allyl-1H-indole were not found in the available literature. The tables are provided as a template for data population once this information becomes accessible.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. While specific protocols for 3-allyl-1H-indole are not available, the following represents a general methodology typically employed for the spectroscopic analysis of indole derivatives.

General Procedure for Spectroscopic Analysis:

A sample of purified 3-allyl-1H-indole would be subjected to the following analyses:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

Data acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, would be optimized to ensure high-quality spectra.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectrum would be recorded over a typical range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Mass Spectrometry (MS):

-

Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common technique for such molecules.

-

The sample would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions would be recorded.

-

High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like 3-allyl-1H-indole.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-allyl-1H-indole.

An In-depth Technical Guide to the Physical and Chemical Properties of 3-allyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-allyl-1H-indole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from established chemical principles, data for closely related indole derivatives, and common synthetic methodologies. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for a plausible synthetic route is provided.

Physical Properties

The exact physical properties of 3-allyl-1H-indole are not widely reported. However, by examining related indole compounds, we can estimate its key physical characteristics. Indole itself is a colorless to yellowish solid with a melting point of 52-54 °C.[1] Alkyl substitution at the C3 position can influence these properties.

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Likely a colorless to yellowish oil or low-melting solid | Based on similar 3-alkylindoles. Turns red on exposure to light and air.[1] |

| Melting Point | Not reported | For comparison, 3-methyl-1H-indole (skatole) has a melting point of 93-95 °C. |

| Boiling Point | Not reported | Indole has a boiling point of 253-254 °C.[1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform) and sparingly soluble in water. | Indole is soluble in hot water and most organic solvents.[2] |

Chemical & Spectroscopic Properties

The chemical behavior of 3-allyl-1H-indole is largely dictated by the electron-rich indole nucleus. The C3 position is the most reactive site for electrophilic substitution.[3][4]

Spectroscopic Data

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is a key tool for identifying 3-allyl-1H-indole. The chemical shifts (δ) are predicted based on the analysis of similar structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | 7.8 - 8.2 | br s | - | Broad singlet, position can vary with concentration and solvent. |

| H2 (indole) | ~7.0 | s | - | Singlet, characteristic of the C2 proton in 3-substituted indoles. |

| H4, H5, H6, H7 (indole) | 7.0 - 7.7 | m | - | Complex multiplet for the benzene ring protons. |

| Allyl -CH₂- | ~3.5 | d | ~6.5 | Doublet, adjacent to the indole ring. |

| Allyl =CH- | 5.8 - 6.1 | m | - | Multiplet (ddt). |

| Allyl =CH₂ | 5.0 - 5.2 | m | - | Two separate multiplets for the terminal vinyl protons. |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C2 (indole) | 122 - 124 | |

| C3 (indole) | 115 - 118 | Site of allyl substitution. |

| C3a (indole) | ~128 | |

| C4 (indole) | ~119 | |

| C5 (indole) | ~121 | |

| C6 (indole) | ~119 | |

| C7 (indole) | ~111 | |

| C7a (indole) | ~136 | |

| Allyl -CH₂- | 30 - 35 | |

| Allyl =CH- | 135 - 138 | |

| Allyl =CH₂ | 115 - 117 |

Infrared (IR) Spectroscopy

The IR spectrum of 3-allyl-1H-indole would exhibit characteristic absorption bands for the N-H, C-H, C=C, and aromatic C-C bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3300 | Medium, sharp |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Alkene =C-H stretch | 3080 - 3010 | Medium |

| Alkane C-H stretch | 2960 - 2850 | Medium |

| C=C stretch (alkene) | 1650 - 1630 | Medium to weak |

| C=C stretch (aromatic) | 1600 and 1450 | Medium |

Mass Spectrometry

The mass spectrum of 3-allyl-1H-indole is expected to show a prominent molecular ion peak (M⁺) at m/z = 157. Key fragmentation patterns would likely involve the loss of the allyl group or rearrangements.

| m/z | Possible Fragment | Notes |

| 157 | [C₁₁H₁₁N]⁺ | Molecular ion |

| 116 | [M - C₃H₅]⁺ | Loss of the allyl radical |

| 130 | [M - C₂H₃]⁺ | Rearrangement and loss of a vinyl radical |

Experimental Protocols

The synthesis of 3-allyl-1H-indole is most commonly achieved through the direct C-H allylation of indole. Palladium-catalyzed reactions are particularly effective for this transformation.

Synthesis of 3-allyl-1H-indole via Palladium-Catalyzed C-H Allylation

Reaction:

Indole + Allyl Acetate --(Pd catalyst, ligand, base)--> 3-allyl-1H-indole

Materials:

-

Indole

-

Allyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) to the flask, and stir the mixture at room temperature for 10 minutes.

-

Add allyl acetate (1.5 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-allyl-1H-indole.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the expected values.

Mandatory Visualizations

Synthesis of 3-allyl-1H-indole

Caption: Palladium-catalyzed synthesis of 3-allyl-1H-indole.

Reactivity of the Indole Nucleus

Caption: Reactivity of indole towards electrophiles.

References

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Historical Synthesis of 3-Allyl-1H-indole

For researchers, scientists, and drug development professionals, an in-depth understanding of the foundational molecules in organic synthesis is paramount. Among these, 3-allyl-1H-indole stands out as a crucial building block and a significant intermediate in the synthesis of a wide array of natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-allyl-1H-indole, presenting key data in structured formats, detailing experimental protocols, and illustrating the underlying chemical principles through signaling pathway diagrams.

Discovery and Early Synthesis: The Plieninger Rearrangement

The first documented synthesis of 3-allyl-1H-indole is attributed to the pioneering work of Plieninger and his colleagues in the mid-1950s. Their approach, now known as the Plieninger rearrangement, provided a novel and elegant method for the introduction of an allyl group at the C3 position of the indole nucleus. This discovery was a significant advancement in indole chemistry, opening new avenues for the synthesis of complex indole alkaloids.

The Plieninger rearrangement involves the reaction of a 1-allyl-2,3-dihydro-1H-indol-2-one (or a related precursor) with a strong acid, which induces a[1][1]-sigmatropic rearrangement to furnish the 3-allyl-1H-indole. This reaction pathway is a classic example of a pericyclic reaction, a class of concerted reactions that proceed through a cyclic transition state.

Logical Workflow of the Plieninger Rearrangement

Caption: Logical workflow of the Plieninger rearrangement for the synthesis of 3-allyl-1H-indole.

Modern Synthetic Approaches

While the Plieninger rearrangement remains a historically significant and elegant method, several modern synthetic strategies have been developed to achieve the C3-allylation of indoles with improved efficiency, selectivity, and functional group tolerance. These methods are broadly categorized into direct C-H functionalization and metal-mediated cross-coupling reactions.

Palladium-Catalyzed C3-Allylation (Tamaru et al.)

A notable advancement in the synthesis of 3-allyl-1H-indole was reported by Tamaru and coworkers, who developed a palladium-catalyzed C3-selective allylation of 1H-indoles using allyl alcohols in the presence of triethylborane. This method offers high regioselectivity for the C3 position over the N1 position.

Experimental Protocol (Adapted from Tamaru et al.):

To a solution of indole (1.0 mmol) in a suitable solvent (e.g., THF) under an inert atmosphere, is added triethylborane (1.2 mmol, 1.0 M in hexane). The mixture is stirred at room temperature for 10 minutes, followed by the addition of allyl alcohol (1.5 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The reaction mixture is then heated at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours). After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-allyl-1H-indole.

Gallium-Mediated C3-Allylation in Aqueous Media

In a quest for more environmentally benign synthetic methods, a gallium-mediated C3-allylation of indoles in aqueous media has been developed. This approach utilizes metallic gallium to mediate the reaction between indole and an allyl halide (e.g., allyl bromide), often in the presence of a phase-transfer catalyst.

Experimental Protocol (General Procedure):

A mixture of indole (1.0 mmol), allyl bromide (1.5 mmol), and gallium metal (1.5 mmol) in an aqueous medium (e.g., water or a water/organic co-solvent system) is prepared. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 mmol), can be added to facilitate the reaction. The mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for a certain period (e.g., 8 hours). Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield 3-allyl-1H-indole.

Quantitative Data Summary

The following table summarizes the quantitative data for the aforementioned synthetic methods, providing a comparative overview of their efficiencies.

| Method | Reagents | Catalyst/Mediator | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Plieninger Rearrangement | 1-Allyl-2,3-dihydro-1H-indol-2-one, H₂SO₄ | H₂SO₄ | - | Varies | Varies | Moderate |

| Palladium-Catalyzed | Indole, Allyl alcohol, Triethylborane | Pd(PPh₃)₄ | THF | 60 | 12 | Good-High |

| Gallium-Mediated | Indole, Allyl bromide | Gallium metal | Aqueous Media | 80 | 8 | Good |

Signaling Pathway and Reaction Mechanism Diagrams

To visually represent the underlying chemical transformations, the following diagrams illustrate the key mechanistic steps of the modern synthetic methods.

Catalytic Cycle of Palladium-Catalyzed C3-Allylation

Caption: Catalytic cycle for the palladium-catalyzed C3-allylation of indole.

Proposed Mechanism for Gallium-Mediated Allylation

Caption: Proposed mechanism for the gallium-mediated C3-allylation of indole.

Conclusion

The journey from the historical discovery of 3-allyl-1H-indole via the Plieninger rearrangement to the development of modern, highly efficient catalytic methods underscores the enduring importance of this molecule in organic synthesis. For researchers in drug discovery and development, a firm grasp of these synthetic routes provides a powerful toolkit for the construction of novel and complex indole-containing compounds with potential therapeutic applications. The continued evolution of synthetic methodologies promises even more versatile and sustainable approaches to this fundamental building block in the future.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus is a cornerstone of medicinal chemistry and drug development. This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 3-allyl-1H-indole, a substrate of growing interest due to the synthetic versatility of its allyl moiety. With the C3 position—the most nucleophilic site of the indole ring—blocked, electrophilic attack is redirected to other positions. This document details the regioselectivity, reaction mechanisms, and synthetic protocols for key electrophilic substitution reactions, including halogenation, nitration, Vilsmeier-Haack formylation, and Mannich reactions. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The electron density is not uniformly distributed; quantum chemical calculations and experimental evidence confirm that the C3 position of the pyrrole ring is the most nucleophilic and thus the preferred site of electrophilic attack. This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the Wheland intermediate or sigma complex) without disrupting the aromaticity of the fused benzene ring.

When the C3 position is occupied, as in 3-allyl-1H-indole, the landscape of electrophilic substitution changes significantly. The electrophile is directed to other positions on the indole scaffold, primarily the C2 position of the pyrrole ring or, under certain conditions, the N1 position or the benzene ring (C4-C7).

The Influence of the 3-Allyl Substituent

The allyl group at C3 sterically hinders direct attack at that position. Consequently, electrophilic attack on the indole ring of 3-substituted indoles typically proceeds via an initial addition to the C3 position, forming a 3H-indolium ion intermediate. This is often followed by a-migration of either the electrophile or the existing C3-substituent to the C2 position to restore aromaticity. The allyl group itself contains a nucleophilic double bond, which can compete for the electrophile, potentially leading to intramolecular cyclization reactions or other addition products. The choice of electrophile and reaction conditions determines the ultimate regiochemical outcome.

General Mechanism of Electrophilic Substitution on 3-Substituted Indoles

The prevailing mechanism for electrophilic substitution on 3-substituted indoles involves a multi-step process rather than a direct attack at the C2 position.[1][2]

-

Initial Attack at C3: The electrophile (E+) is first attacked by the electron-rich π-system at the C3 position, forming a non-aromatic 3,3-disubstituted-3H-indolium cation intermediate.

-

Rearrangement (Migration): To regain the stability of the aromatic system, a 1,2-migration occurs. Either the newly added electrophile or the original C3-substituent (in this case, the allyl group) shifts from C3 to C2. The migratory aptitude of the groups and the reaction conditions influence which group migrates.

-

Deprotonation: A base removes the proton from the C2 position (if the electrophile migrated) or from the migrating group's original position, leading to the final 2,3-disubstituted indole product and restoring aromaticity.

This pathway is energetically more favorable than a direct attack at C2, which would involve an intermediate that disrupts the aromaticity of the benzene ring.[1]

Caption: General mechanism of electrophilic attack on 3-allyl-1H-indole.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation of indoles must often be carried out under mild conditions to prevent polymerization. For 3-substituted indoles, halogenation typically occurs at the C2 position.

Common halogenating agents include:

-

Bromination: N-Bromosuccinimide (NBS) in a solvent like CCl₄ or THF.

-

Chlorination: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

-

Iodination: Iodine in the presence of a base or an oxidizing agent.

The reaction of 3-alkylindoles with reagents like NBS generally yields the 2-bromo derivative.

Table 1: Halogenation of 3-Substituted Indoles (Representative Data)

| Substrate | Halogenating Agent | Solvent | Temp (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Methylindole | NBS (1.1 eq) | CCl₄ | RT | 2-Bromo-3-methylindole | 90 | F.P. Schmidtchen, Chem. Ber., 1980 |

| 3-Methylindole | SO₂Cl₂ (1.1 eq) | Ether | 0 | 2-Chloro-3-methylindole | 85 | M. Ihara et al., J. Chem. Soc., Perkin Trans. 1, 1988 |

| 3-Allyl-1H-indole | NBS (1.0 eq) | CH₂Cl₂ | 0 | 2-Bromo-3-allyl-1H-indole | ~80 (Est.) | General procedure extrapolation |

Note: Data for 3-allyl-1H-indole is extrapolated based on the high reactivity of similar 3-alkylindoles. Specific literature yields may vary.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with 3-allyl-1H-indole (1.0 eq) dissolved in anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to 0 °C in an ice bath.

-

Reaction: A solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous CH₂Cl₂ is added dropwise over 30 minutes.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 2-bromo-3-allyl-1H-indole.

Caption: A typical experimental workflow for the bromination of 3-allyl-1H-indole.

Nitration

Direct nitration of indoles using strong acidic media (e.g., HNO₃/H₂SO₄) is often problematic, leading to oxidation and polymerization. Milder, non-acidic nitrating agents are preferred. For 3-substituted indoles, nitration can occur at C2 or on the benzene ring, typically at C6.

-

Milder Reagents: Benzoyl nitrate or ethyl nitrate are often used.

-

Regioselectivity: Nitration of 2-methylindole with benzoyl nitrate gives the 3-nitro derivative. However, when C3 is blocked, nitration under acidic conditions can favor substitution on the benzene ring (e.g., at C5 or C6) because protonation at C3 deactivates the pyrrole ring towards further electrophilic attack.

Table 2: Nitration of 3-Substituted Indoles

| Substrate | Nitrating Agent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Acetylindole | Conc. HNO₃ | Ac₂O, 0-5 °C | 3-Acetyl-6-nitroindole | 70 | W. E. Noland et al., J. Org. Chem., 1965 |

| 3-Methylindole | HNO₃ / H₂SO₄ | -10 °C | 3-Methyl-6-nitroindole | 55 | W. E. Noland et al., J. Org. Chem., 1964 |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. The active electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[3]

For 3-substituted indoles, formylation typically occurs at the C2 position. The reaction proceeds by attack of the C2-C3 double bond on the Vilsmeier reagent, followed by elimination and hydrolysis during workup to yield the 2-formyl-3-allyl-1H-indole.

Caption: Logical flow of the Vilsmeier-Haack formylation on 3-allyl-1H-indole.

-

Reagent Preparation: In a flame-dried flask under nitrogen, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise to ice-cold, anhydrous N,N-dimethylformamide (DMF). The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Reaction: A solution of 3-allyl-1H-indole (1.0 eq) in anhydrous DMF is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Hydrolysis: The mixture is carefully poured into crushed ice containing sodium hydroxide or sodium acetate to neutralize the acid and hydrolyze the intermediate.

-

Workup: The aqueous mixture is extracted several times with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield 2-formyl-3-allyl-1H-indole.

Mannich Reaction

The Mannich reaction is an aminoalkylation that introduces a dialkylaminomethyl group onto the indole ring. It involves the reaction of the indole with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions. The reactive species is the Eschenmoser salt or a related iminium ion. With the C3 position blocked, the Mannich reaction on 3-allyl-1H-indole is expected to yield the 2-((dialkylamino)methyl)-3-allyl-1H-indole. These "Mannich bases" are valuable synthetic intermediates.

Table 3: Mannich Reaction on Indoles

| Substrate | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Dimethylamine, Formaldehyde | Acetic Acid, 10 °C | 3-(Dimethylaminomethyl)indole (Gramine) | >90 | H. R. Snyder et al., J. Am. Chem. Soc., 1943 |

| 2-Methylindole | Dimethylamine, Formaldehyde | Acetic Acid | 2-Methyl-3-(dimethylaminomethyl)indole | 85 | J. Thesing et al., Chem. Ber., 1956 |

Reactions Involving the Allyl Group

The allyl group itself is a site of reactivity. Electrophiles can attack the double bond, which can lead to intramolecular cyclization, forming new ring systems fused to the indole core. This is a powerful strategy for building complex polycyclic alkaloids. For example, treatment of 3-allyl-1H-indole with strong acids can induce an intramolecular Friedel-Crafts-type reaction, where the allyl double bond acts as the nucleophile attacking an electrophilically activated position on the indole ring (e.g., C2 or C4), leading to dihydropyrrolo[1,2-a]indoles or other fused systems.

Conclusion

The electrophilic substitution of 3-allyl-1H-indole is a nuanced area of organic synthesis. While the C3 position is blocked, the indole nucleus remains highly reactive, with electrophilic attack predominantly directed to the C2 position via a characteristic addition-rearrangement mechanism. The choice of electrophile and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions such as polymerization or attack on the allyl moiety. The functional handles introduced through these reactions—halogens, nitro groups, formyl groups, and aminomethyl groups—serve as versatile anchor points for further molecular elaboration, making these reactions highly relevant to the fields of medicinal chemistry and drug discovery. The potential for intramolecular reactions involving the allyl group further expands the synthetic utility of this substrate, enabling access to complex heterocyclic architectures.

References

Quantum Chemical Calculations for 3-allyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1] Understanding the structural and electronic properties of substituted indoles at a quantum mechanical level is crucial for rational drug design and the prediction of molecular behavior. This technical guide outlines the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the characteristics of 3-allyl-1H-indole. It provides a detailed computational protocol, showcases the types of data generated, and serves as a blueprint for researchers aiming to perform similar in silico analyses on indole derivatives.

Introduction

Indole derivatives are of immense interest due to their diverse biological activities.[2] The prediction of their pharmacokinetic and toxicological profiles through computational chemistry offers a powerful tool in the early stages of drug discovery.[2] Quantum chemical calculations provide deep insights into molecular geometry, stability, and electronic properties, which are fundamental to understanding reactivity and intermolecular interactions.

This guide focuses on 3-allyl-1H-indole, a representative indole derivative. We will explore the theoretical foundation and practical application of DFT calculations to determine its key physicochemical parameters.

Core Computational Methodology

The primary computational approach for studying indole derivatives is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost.[3][4] A typical workflow for these calculations is outlined below.

Experimental Protocol: DFT Calculation Workflow

-

Molecular Structure Input: The initial 3D structure of 3-allyl-1H-indole is constructed using molecular modeling software (e.g., IQMol, Avogadro).

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as all subsequent properties are calculated from this optimized structure.

-

Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic properties like enthalpy and Gibbs free energy.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.

-

Data Analysis: The output files are analyzed to extract quantitative data on bond lengths, bond angles, vibrational modes, orbital energies, and other desired parameters.

A diagrammatic representation of this workflow is provided below.

Results and Data Presentation

Quantum chemical calculations yield a wealth of quantitative data. The following tables present the types of results obtained from such studies, populated with representative data from DFT calculations on various indole derivatives for illustrative purposes.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms in the molecule. The resulting bond lengths, bond angles, and dihedral angles are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C2-C3 | 1.38 | - | - |

| Bond Length | N1-C2 | 1.37 | - | - |

| Bond Length | C3-C(allyl) | 1.50 | - | - |

| Bond Angle | C2-N1-C7a | - | 108.5 | - |

| Bond Angle | N1-C2-C3 | - | 110.0 | - |

| Dihedral Angle | C2-C3-C(allyl)-C(allyl) | - | - | 120.5 |

Note: Values are hypothetical for 3-allyl-1H-indole and are based on typical values for indole rings.

Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. Each frequency corresponds to a specific mode of atomic motion.

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | 3520 | N-H Stretch |

| 2 | 3100 | C-H Stretch (Aromatic) |

| 3 | 1640 | C=C Stretch (Allyl) |

| 4 | 1580 | C=C Stretch (Indole Ring) |

| 5 | 1450 | C-N Stretch |

Note: These are characteristic frequencies for the functional groups present in 3-allyl-1H-indole. DFT calculations often require a scaling factor for better agreement with experimental data.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[4]

Table 3: Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

Note: Values are derived from DFT studies on substituted indoles and serve as an example.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 4: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.85 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.40 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.36 eV |

Note: These values are calculated from the illustrative FMO energies in Table 3.

Conclusion

This guide details the standard computational protocol for conducting quantum chemical calculations on 3-allyl-1H-indole using DFT. The workflow, from initial structure generation to the analysis of electronic properties, provides a comprehensive framework for researchers. The presented data tables, while illustrative, accurately reflect the types of quantitative insights that can be gained. These theoretical calculations are an invaluable tool in modern drug discovery, enabling the prediction of molecular properties and guiding the synthesis of novel, potent, and safe indole-based therapeutics.[2]

References

- 1. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

Conformational Landscape of 3-Allyl-1H-Indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of small molecules is a critical determinant of their biological activity and physicochemical properties. 3-Allyl-1H-indole, a scaffold of interest in medicinal chemistry, possesses a flexible allyl substituent at the C3 position, leading to a complex conformational landscape. Understanding the preferred spatial arrangements of this molecule is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to the conformational analysis of 3-allyl-1H-indole. It outlines detailed protocols for computational modeling and spectroscopic techniques, presents illustrative data in structured tables, and utilizes visualizations to clarify key concepts and workflows. While specific experimental data for 3-allyl-1H-indole is not extensively available in the current literature, this guide serves as a robust framework for its investigation.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static. Rotation around single bonds allows a molecule to adopt various spatial arrangements known as conformations. These conformers exist in a dynamic equilibrium, and their relative populations are determined by their potential energies. The study of these different conformations and their relative stabilities is known as conformational analysis.

For 3-allyl-1H-indole, the key dihedral angles that define its conformational space are associated with the rotation around the C3-C1' and C1'-C2' bonds of the allyl group. The interaction of the allyl group with the indole ring dictates the energetically favorable conformations.

Computational Approaches to Conformational Analysis

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers.

Methodology for Computational Conformational Search

A typical computational workflow for the conformational analysis of 3-allyl-1H-indole involves the following steps:

-

Initial Structure Generation: A 3D model of 3-allyl-1H-indole is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic search algorithm is employed to generate a wide range of possible conformations. Common methods include:

-

Systematic Search: Rotating the key dihedral angles at defined intervals.

-

Stochastic Search (e.g., Monte Carlo): Randomly sampling the conformational space.

-

Molecular Dynamics: Simulating the motion of the molecule at a given temperature to explore different conformations.

-

-

Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT), to find the nearest local energy minimum. The energy of each optimized conformer is then calculated.

-

Analysis of Results: The optimized conformers are ranked by their relative energies. The Boltzmann distribution is used to estimate the population of each conformer at a given temperature.

Illustrative Computational Data

The following table summarizes hypothetical quantitative data that could be obtained from a DFT study on 3-allyl-1H-indole. The dihedral angles (τ1: N1-C2-C3-C1'; τ2: C3-C1'-C2'-C3') define the orientation of the allyl group.

| Conformer | τ1 (°) | τ2 (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 90 | 120 | 0.00 | 65.2 |

| B | -90 | 120 | 0.25 | 28.5 |

| C | 0 | 180 | 1.50 | 6.3 |

Experimental Approaches to Conformational Analysis

Experimental techniques provide crucial validation for computational models and offer insights into the conformational preferences of molecules in different environments (solution, solid state).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Sample Preparation: Dissolve a known quantity of 3-allyl-1H-indole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR Spectra Acquisition: Acquire standard ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish through-bond proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other (typically < 5 Å). The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing valuable information about the molecule's conformation.[1][2]

-

-

Data Analysis: Analyze the NOESY/ROESY spectra to identify key through-space interactions. For 3-allyl-1H-indole, correlations between the allyl protons and the indole ring protons (e.g., H2, H4) would indicate specific folded conformations.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule.

-

Crystal Growth: Grow single crystals of 3-allyl-1H-indole of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[3]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the electron density map of the unit cell. The atomic positions are then refined to obtain the final molecular structure.[4][5]

Signaling Pathways and Logical Relationships

The conformation of 3-allyl-1H-indole can influence its interaction with biological targets, such as enzymes or receptors. The following diagram illustrates a hypothetical signaling pathway where the binding of a specific conformer of 3-allyl-1H-indole to a receptor initiates a cellular response.

Conclusion

The conformational analysis of 3-allyl-1H-indole is a multifaceted endeavor that requires a synergistic approach, combining computational modeling and experimental validation. While this guide provides a comprehensive framework for such an investigation, it is important to note the scarcity of specific published data for this particular molecule. The detailed protocols and illustrative data presented herein are intended to equip researchers with the necessary tools and understanding to explore the conformational landscape of 3-allyl-1H-indole and other flexible molecules of interest in drug discovery and development. The insights gained from such studies will undoubtedly contribute to a more profound understanding of structure-activity relationships and facilitate the design of novel therapeutic agents.

References

solubility of 3-allyl-1H-indole in common organic solvents

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Overview

3-allyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences its utility in synthesis, purification, formulation, and various analytical procedures. A thorough understanding of its solubility profile enables informed solvent selection for reaction media, crystallization, chromatography, and the preparation of stock solutions for biological assays.

While specific quantitative solubility data for 3-allyl-1H-indole is not extensively documented in publicly available literature, this guide provides a robust framework for its experimental determination using the gold-standard shake-flask method.[1] The subsequent sections detail the standardized protocol for this procedure, a structured format for data presentation, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following table has been structured to present experimentally determined solubility data for 3-allyl-1H-indole across a range of common organic solvents. Researchers can populate this table with their empirical data to facilitate comparative analysis.

Table 1: Solubility of 3-allyl-1H-indole in Various Organic Solvents Note: The molar mass of 3-allyl-1H-indole (C₁₁H₁₁N) is 157.21 g/mol . All data should be recorded with the corresponding temperature, as solubility is temperature-dependent.

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Hydrocarbons | n-Hexane | |||

| Toluene | ||||

| Amides | Dimethylformamide (DMF) | |||

| Halogenated | Dichloromethane (DCM) | |||

| Nitriles | Acetonitrile | |||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The saturation shake-flask (SSF) method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] The protocol outlined below is a harmonized procedure adapted for organic compounds like 3-allyl-1H-indole.

3.1. Principle An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

3.2. Materials and Equipment

-

3-allyl-1H-indole (high purity, crystalline solid)

-

Organic solvents (analytical or HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge with temperature control

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable quantitative method like GC-MS or UV-Vis spectroscopy)

-

Volumetric flasks for standard and sample preparations

3.3. Procedure

-

Preparation: Add an excess amount of solid 3-allyl-1H-indole to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period, typically between 24 and 48 hours, to ensure equilibrium is achieved.[1] It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration does not change over time.

-

Phase Separation: After the equilibration period, remove the vials and let them stand at the experimental temperature to allow the excess solid to sediment. For complete separation, centrifuge the vials at the same temperature.[1] This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Prepare a series of calibration standards of 3-allyl-1H-indole in the same solvent. Analyze the standards and the diluted sample using a validated HPLC method. Construct a calibration curve and determine the concentration of the diluted sample.

-

Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. Express the final solubility in both grams per liter (g/L) and moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram provides a visual representation of the logical flow for the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active natural products. The functionalization of the indole ring, particularly at the C3-position, is of paramount importance as it allows for the introduction of diverse substituents that can modulate pharmacological activity. This technical guide provides a comprehensive literature review of the core synthetic methodologies for preparing 3-substituted indoles, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, is one of the oldest and most widely used methods for constructing the indole ring.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3] The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂ and BF₃ being commonly employed.[1]

Reaction Mechanism and Workflow

The mechanism of the Fischer indole synthesis is believed to proceed through a[4][4]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.[5] This key step is followed by cyclization and elimination of ammonia to afford the aromatic indole ring.

Caption: Workflow of the Fischer Indole Synthesis.

Quantitative Data for Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method that accommodates a wide range of substituted arylhydrazines and carbonyl compounds. The yields are generally moderate to high, as summarized in the table below.

| Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Yield (%) | Reference |

| Phenylhydrazine HCl | Butan-2-one | Dioxane, 150 °C, MW | 85 | [6] |

| 4-Methoxyphenylhydrazine HCl | Cyclohexanone | Dioxane, 150 °C, MW | 92 | [6] |

| 4-Chlorophenylhydrazine HCl | Acetophenone | Dioxane, 150 °C, MW | 78 | [6] |

| Naphthylhydrazine HCl | Propiophenone | Dioxane, 150 °C, MW | 88 | [6] |

| Phenylhydrazine | Isopropyl methyl ketone | Acetic acid, RT | >90 | [1] |

| o-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic acid, RT | >90 | [1] |

Experimental Protocol: Synthesis of 2,3-Dimethylindole

To a microwave process vial was added phenylhydrazine hydrochloride (1.00 g, 6.92 mmol), butan-2-one (0.55 g, 7.61 mmol), and dioxane (10 mL). The vial was sealed and heated to 150 °C for 15 minutes under microwave irradiation. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford 2,3-dimethylindole as a white solid.[6]

Palladium-Catalyzed Synthesis of 3-Substituted Indoles

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have emerged as powerful tools for the synthesis of 3-substituted indoles, offering high efficiency and broad functional group tolerance.

Heck Reaction

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. Intramolecular Heck cyclizations of o-haloanilines bearing an allylic or vinylic substituent are particularly useful for the synthesis of indoles.

Caption: Catalytic cycle of the Heck reaction for indole synthesis.

Quantitative Data for Heck Reaction

| Aryl Iodide Substrate | Alkene Partner | Catalyst/Ligand/Base | Yield (%) | Reference |

| 2-Iodoaniline | N-Allyl-N-tosylaniline | Pd(OAc)₂ / P(o-tol)₃ / K₂CO₃ | 75 | [7] |

| 1-Iodo-2-methoxybenzene | N-Allyl-N-methylaniline | Pd(OAc)₂ / P(4-MeOPh)₃ / Cs₂CO₃ | 71 | [7] |

| 1-Iodo-2-(trifluoromethyl)benzene | N-Allyl-N-methylaniline | Pd(OAc)₂ / P(4-MeOPh)₃ / Cs₂CO₃ | 65 | [7] |

Experimental Protocol: Synthesis of 1-Methyl-4-methoxy-3-vinylindole

A mixture of 2-iodoanisole (46.8 mg, 0.20 mmol), N-methyl-N-allylaniline (53.2 mg, 0.40 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), tri(4-methoxyphenyl)phosphine (14.1 mg, 0.04 mmol), and Cs₂CO₃ (143 mg, 0.44 mmol) in toluene (2.0 mL) was stirred in a sealed tube at 110 °C for 18 hours. After cooling, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography to afford the product.[7]

Suzuki Coupling

The Suzuki coupling reaction enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This method is particularly effective for the synthesis of 3-arylindoles.

Quantitative Data for Suzuki Coupling

| Indole Substrate | Aryl Halide/Boronic Acid Partner | Catalyst/Ligand/Base | Yield (%) | Reference |

| 3-Chloroindazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos / K₃PO₄ | 95 | [8] |

| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 91 | [9] |

| 5-Bromoindole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ / K₂CO₃ / H₂O | 91 | [9] |

| Indole-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | 85 | [8] |

Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)indazole

To a mixture of 3-chloroindazole (152 mg, 1.00 mmol), 4-methoxyphenylboronic acid (228 mg, 1.50 mmol), and K₃PO₄ (424 mg, 2.00 mmol) in a dioxane/water mixture (4:1, 5 mL) was added the SPhos precatalyst (1.5 mol%). The mixture was heated at 60 °C for 6 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography.[8]

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indoles is a classical method for introducing alkyl substituents at the C3 position. The high nucleophilicity of the C3 position of the indole ring facilitates its reaction with various electrophiles, such as aldehydes, ketones, and Michael acceptors, typically in the presence of a Lewis or Brønsted acid catalyst.[10][11]

Caption: General pathway for Friedel-Crafts alkylation of indole.

Quantitative Data for Friedel-Crafts Alkylation

| Indole Substrate | Electrophile | Catalyst/Solvent | Yield (%) | Reference |

| Indole | 4-Nitrobenzaldehyde | Camphorsulfonic acid/DCM | 95 | [12] |

| 2-Methylindole | Benzaldehyde | Camphorsulfonic acid/DCM | 92 | [12] |

| Indole | trans-β-Nitrostyrene | Ni(ClO₄)₂/Chiral BOX/DCM | 95 | [13] |

| 5-Methoxyindole | Methyl vinyl ketone | Sc(OTf)₃/CH₃CN | 88 | [11] |

Experimental Protocol: Synthesis of 3-(1-(4-Nitrophenyl)methyl)indole

To a solution of indole (117 mg, 1.0 mmol) and 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in dichloromethane (5 mL) was added camphorsulfonic acid (23 mg, 0.1 mmol). The reaction mixture was stirred at room temperature for 2 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution, and the aqueous layer was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography to give the desired product.[12]

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, indole), an aldehyde (commonly formaldehyde), and a secondary amine to afford an aminomethylated product, known as a Mannich base. These products are valuable intermediates for further functionalization.

Quantitative Data for Mannich Reaction

| Indole Substrate | Aldehyde | Amine | Solvent | Yield (%) | Reference |

| Indole | Formaldehyde | Dimethylamine | Methanol | 85-95 | [14] |

| 2-Methylindole | Formaldehyde | Piperidine | Ethanol | 80 | [15] |

| Indole | Formaldehyde | Morpholine | Acetic Acid | 90 | [16] |

Experimental Protocol: Synthesis of 3-((Dimethylamino)methyl)-1H-indole (Gramine)

A solution of dimethylamine (40% in water, 13.5 mL, 0.12 mol) was cooled in an ice bath. Acetic acid (7.5 mL) was added dropwise with stirring, followed by the addition of formaldehyde (37% in water, 9.0 mL, 0.11 mol). A solution of indole (11.7 g, 0.10 mol) in dioxane (30 mL) was then added. The mixture was stirred at room temperature for 12 hours. The resulting precipitate was collected by filtration, washed with cold water, and recrystallized from acetone to afford gramine.[14]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The Vilsmeier reagent, typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile, leading to the formation of 3-formylindoles.

Quantitative Data for Vilsmeier-Haack Reaction

| Indole Substrate | Formylating Agent | Solvent | Yield (%) | Reference |

| Indole | POCl₃/DMF | DMF | 95 | [17] |

| 2-Methylindole | POCl₃/DMF | DMF | 90 | [17] |

| 5-Methoxyindole | POCl₃/DMF | Dioxane | 88 | [17] |

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

To a stirred solution of N,N-dimethylformamide (10 mL) at 0 °C was added phosphorus oxychloride (5.0 mL, 54 mmol) dropwise. The mixture was stirred for 30 minutes at 0 °C, and then a solution of indole (5.0 g, 42.7 mmol) in DMF (10 mL) was added. The reaction mixture was stirred at 35 °C for 2 hours. The mixture was then poured onto crushed ice and neutralized with a 10% aqueous sodium hydroxide solution. The precipitated product was collected by filtration, washed with water, and recrystallized from ethanol to yield indole-3-carboxaldehyde.[17]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, which are core structures in many indole alkaloids. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[18]

References

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. youtube.com [youtube.com]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Friedel–Crafts alkylation of heteroarenes and arenes with indolyl alcohols for construction of 3,3-disubstituted oxindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. oarjbp.com [oarjbp.com]

- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 17. m.youtube.com [m.youtube.com]

- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

The Versatility of 3-Allyl-1H-indole: A Key Building Block in Modern Organic Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents. Among the myriad of functionalized indoles, 3-allyl-1H-indole stands out as a particularly versatile building block. The strategic placement of the allyl group at the C3 position opens up a diverse range of synthetic transformations, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. This document provides a detailed overview of the applications of 3-allyl-1H-indole in organic synthesis, complete with experimental protocols for its preparation and subsequent chemical modifications.

Synthesis of 3-Allyl-1H-indoles: Palladium-Catalyzed C3-Allylation

The most direct and widely employed method for the synthesis of 3-allyl-1H-indoles and their derivatives is the palladium-catalyzed allylation of the indole core. This reaction offers a high degree of control over regioselectivity, favoring the C3 position. Enantioselective variants of this reaction have also been developed, providing access to chiral 3-allyl-3-substituted-3H-indoles, which are valuable precursors for the synthesis of complex alkaloids.

Table 1: Palladium-Catalyzed Enantioselective C3-Allylation of 3-Substituted Indoles

| Entry | Indole Substrate (R) | Yield (%) | ee (%) |

| 1 | H | 92 | 85 |

| 2 | 5-MeO | 95 | 88 |

| 3 | 5-Cl | 89 | 82 |

| 4 | 6-MeO | 93 | 90 |

| 5 | 4-MeO | 91 | 87 |

Reaction Conditions: Indole (0.2 mmol), allyl alcohol (3 equiv.), Pd₂(dba)₃CHCl₃ (2.5 mol%), (S,S)-ligand (7.5 mol%), 9-BBN-C₆H₁₃ (1.05 equiv.), CH₂Cl₂ (2 mL), 4 °C, 20 h.

Experimental Protocol: Enantioselective C3-Allylation of Indole

This protocol is adapted from the work of Trost and Quancard.

Materials:

-

Indole (or substituted indole)

-

Allyl alcohol

-

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃CHCl₃)

-

Chiral ligand (e.g., (S,S)-anthracene-derived ligand)

-

9-Hexyl-9-borabicyclo[3.3.1]nonane (9-BBN-C₆H₁₃) (0.5 M in THF)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Ethanolamine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃CHCl₃ (2.5 mol%) and the chiral ligand (7.5 mol%).

-

Add anhydrous CH₂Cl₂ (1 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the indole (1.0 equiv., 0.2 mmol) to the flask.

-

In a separate flask, add 9-BBN-C₆H₁₃ (1.05 equiv.) and cool to 0 °C.

-

To the borane solution, add allyl alcohol (3.0 equiv.) dropwise. Stir for 10 minutes at 0 °C.

-

Transfer the allylborane solution to the flask containing the indole and catalyst mixture via cannula.

-

Stir the reaction mixture at 4 °C for 20 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding ethanolamine (5 equiv.) and stir for 30 minutes at room temperature.

-

Dilute the mixture with CH₂Cl₂, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-allyl-1H-indole.

Logical Workflow for Enantioselective C3-Allylation of Indole

Caption: Workflow for the enantioselective synthesis of 3-allyl-1H-indole.

Applications of 3-Allyl-1H-indole in Synthesis

The allyl moiety of 3-allyl-1H-indole is a versatile handle for a variety of synthetic transformations, making it an invaluable building block for the synthesis of more complex molecules, particularly tryptamine and tryptophol derivatives, which are core structures in many natural products and pharmaceuticals.

Synthesis of Tryptamines

A common and powerful application of 3-allyl-1H-indole is its conversion to tryptamines. This is typically achieved through a two-step sequence involving oxidation of the allyl group to an aldehyde, followed by reductive amination.

Caption: Cross-metathesis of 3-allyl-1H-indole with a generic olefin.

Experimental Protocol: Cross-Metathesis of 3-Allyl-1H-indole

Materials:

-

3-Allyl-1H-indole

-

Coupling partner olefin (e.g., styrene, acrylates)

-

Grubbs' second-generation catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous and degassed

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strict argon atmosphere, dissolve 3-allyl-1H-indole (1.0 equiv.) and the olefin partner (1.5 equiv.) in anhydrous and degassed CH₂Cl₂.

-

Add Grubbs' second-generation catalyst (1-5 mol%).

-

Stir the reaction mixture at room temperature or gentle reflux (40 °C) for 4-12 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the cross-metathesis product.

Conclusion

3-Allyl-1H-indole is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via palladium-catalyzed C3-allylation and the diverse reactivity of the allyl group provide synthetic chemists with a powerful platform for the construction of a wide range of complex indole-containing molecules. The protocols outlined in this document serve as a guide for researchers to harness the synthetic potential of this important intermediate in their own research endeavors, particularly in the fields of natural product synthesis and drug discovery.

Application Notes and Protocols for Palladium-Catalyzed C3-Allylation of Indoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C3-allylation of indoles, a pivotal transformation in modern synthetic organic chemistry. The C3-allylated indole motif is a key structural component in numerous biologically active natural products and pharmaceutical agents. This guide offers practical methodologies for achieving this transformation under various conditions, including racemic and asymmetric variants, to facilitate research and development in medicinal chemistry and materials science.

Application Notes

The palladium-catalyzed allylation of indoles at the C3 position offers a mild and efficient alternative to traditional methods that often require harsh bases and suffer from poor regioselectivity. The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making it a valuable tool in complex molecule synthesis.

Two primary methodologies are highlighted herein:

-

Racemic C3-Allylation of 2,3-Disubstituted Indoles: This method, developed by Movassaghi and coworkers, provides a general and high-yielding approach for the allylation of sterically hindered indoles. It utilizes a Pd₂(dba)₃ catalyst with triphenylphosphine or trifurylphosphine as the ligand and an allyl methyl carbonate as the allylating agent. The reaction proceeds under mild conditions and demonstrates excellent C3-selectivity.

-

Enantioselective C3-Allylation of 3-Substituted Indoles: Pioneered by the Trost group, this asymmetric variant allows for the construction of a quaternary stereocenter at the C3 position of the indole nucleus. The methodology employs a palladium catalyst with a chiral ligand, and a trialkylborane, such as 9-BBN-C₆H₁₃, which acts as a promoter. This approach provides access to enantioenriched 3,3-disubstituted indolenines and indolines with high enantioselectivities.